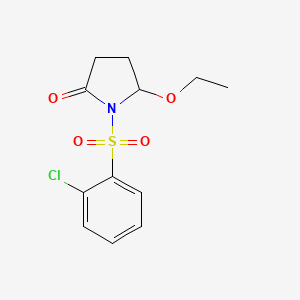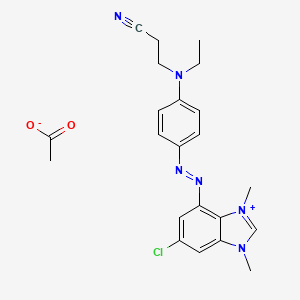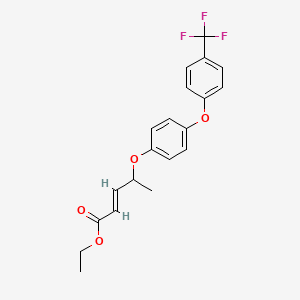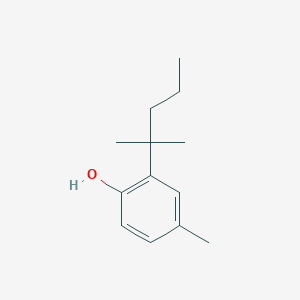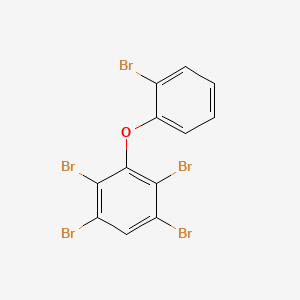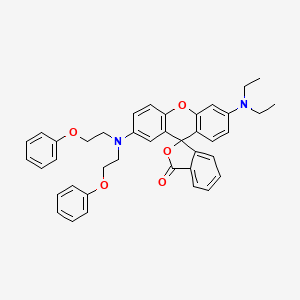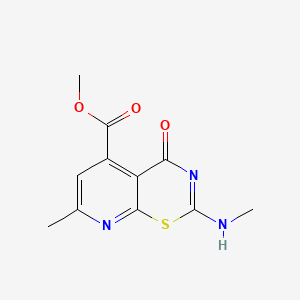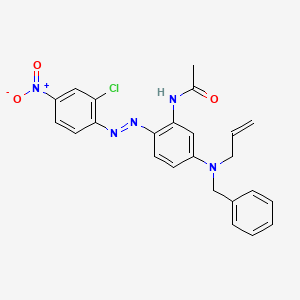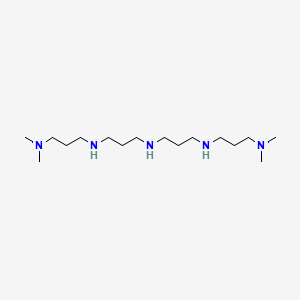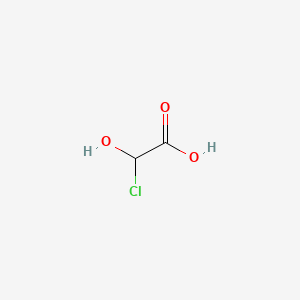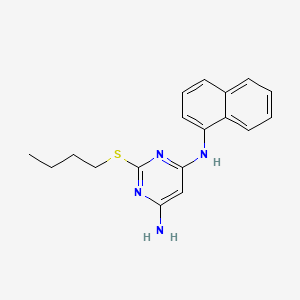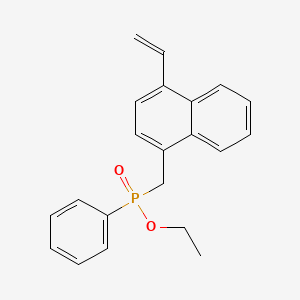
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester is a chemical compound with the molecular formula C21H21O2P. It is known for its unique structure, which includes a phosphinic acid group, a phenyl group, a vinyl group, and a naphthyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves several steps. One common method includes the reaction of phenylphosphinic acid with 4-vinyl-1-naphthylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth and proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the vinyl and naphthyl groups, resulting in different chemical properties and reactivity.
4-Vinyl-1-naphthylmethyl chloride: Does not contain the phosphinic acid group, limiting its applications in coordination chemistry and organic synthesis.
Ethyl phenylphosphinate: Similar in structure but lacks the naphthyl group, affecting its biological activity and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications in various fields.
Properties
CAS No. |
743-98-6 |
|---|---|
Molecular Formula |
C21H21O2P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene |
InChI |
InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3 |
InChI Key |
JBHGVILNZVNCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

